molecular formula C13H11ClN2 B2433154 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 58170-96-0

2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2433154
CAS No.: 58170-96-0
M. Wt: 230.7
InChI Key: LLBSZCFWRDABLY-UHFFFAOYSA-N
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Description

2-Chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 58170-96-0) is a high-value chemical intermediate in medicinal chemistry, particularly in anticancer drug discovery campaigns. This compound features the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, a core structure identified in the hit discovery of novel compounds exhibiting potential as anti-glioblastoma therapeutics . Research into analogous structures has demonstrated that this scaffold can serve as a potent colchicine-site binding agent, inhibiting tubulin polymerization and cancer cell proliferation, even in cell lines with resistance mechanisms such as P-glycoprotein overexpression . The 2-chloro and 4-phenyl substituents on the bicyclic core make this reagent a versatile building block for further synthetic elaboration, primarily via nucleophilic aromatic substitution, to generate a diverse library of derivatives for biological screening . Its primary research value lies in the development of targeted molecularly-targeted therapeutics for aggressive cancers, with recent studies highlighting the promise of similar 4-amino-substituted analogues as cytotoxic agents against glioblastoma multiforme (GBM) cell lines . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c14-13-15-11-8-4-7-10(11)12(16-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBSZCFWRDABLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium ethoxide or sodium methoxide, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its action are often related to its ability to bind to and alter the activity of these targets .

Comparison with Similar Compounds

2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be compared with other similar compounds such as:

Biological Activity

2-Chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that has garnered attention for its biological activity and potential therapeutic applications. This article explores the compound's biological properties, synthesis methods, mechanisms of action, and relevant research findings.

Overview

The compound is categorized under cyclopenta[d]pyrimidines, which are known for their diverse biological activities. Its structure includes a chlorine atom and a phenyl group, contributing to its unique reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions. A common method includes the condensation of malononitrile with aldehydes and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as benzyl chloride or 1,2-dibromoethane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as an inhibitor or modulator of various enzymes or receptors, influencing cellular signaling pathways. The presence of the chlorine atom and the phenyl group enhances its binding affinity to these targets .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives were tested against several cancer cell lines (MCF-7, BGC-823, A549) and showed promising results in inducing apoptosis and inhibiting cell proliferation .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism
Compound 10fBGC-8230.5Induces apoptosis
Compound 10aA5490.8Cell cycle arrest
2-Chloro-4-phenyl...MCF-71.2DNA interaction

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression and other diseases. For example, it has been identified as a selective inhibitor of PI5P4Kγ, a kinase implicated in various cellular processes related to cancer and neurodegeneration .

Table 2: Enzyme Inhibition Profiles

Enzyme TargetInhibition (%) at 10 µM
PI5P4Kγ>50%
AURKB31%
CLK237%

Case Studies

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of pyrimidine derivatives, researchers found that the addition of a phenyl group significantly enhanced the cytotoxicity against cancer cells while reducing toxicity to normal cells . The study utilized flow cytometry and morphological analysis to confirm apoptotic features in treated cells.

Case Study 2: Kinase Selectivity

Another investigation focused on the selectivity of thienylpyrimidines for PI5P4Kγ over other kinases. The study demonstrated that certain derivatives exhibited low nanomolar potency against PI5P4Kγ while maintaining selectivity against over 140 other kinases tested . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine?

The synthesis typically involves cyclization of precursors such as substituted pyrimidine derivatives. A standard method includes reacting chlorinated intermediates (e.g., 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) with phenyl-containing reagents under reflux conditions in polar aprotic solvents like DMF or DMSO. Purification is achieved via recrystallization or column chromatography . Industrial protocols emphasize optimizing reaction time (12–24 hours) and temperature (80–120°C) to achieve yields >70% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the cyclopenta[d]pyrimidine scaffold and substituent positions (e.g., δ 2.69–2.77 ppm for cyclopentane protons) .
  • LC-MS : For molecular ion ([M+H]+) validation and purity assessment (e.g., m/z 326.0 observed in related analogs) .
  • IR Spectroscopy : To identify functional groups like C-Cl stretches (~700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

SAR studies require systematic substitution at the 2-chloro and 4-phenyl positions. For example:

  • Replace chlorine with methyl or methoxy groups to assess steric/electronic effects on bioactivity .
  • Introduce heterocyclic moieties (e.g., tetrahydro-2H-pyran) at the 4-position to enhance pharmacokinetic properties .
    Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking to correlate structural modifications with target binding .

Q. How can contradictory reports on biological activity (e.g., herbicidal vs. antitumor effects) be resolved?

Contradictions often arise from context-dependent mechanisms. To address this:

  • Perform comparative assays under standardized conditions (e.g., cell lines, enzyme isoforms).
  • Use metabolomic profiling to identify off-target interactions (e.g., unintended kinase inhibition) .
  • Analyze substituent effects: For instance, 4-phenyl derivatives may target plant-specific pathways, while 4-(tetrahydro-2H-pyran) analogs could modulate mammalian kinases .

Q. What solvent systems optimize nucleophilic substitution reactions in functionalizing this compound?

Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states. For example:

  • Chlorination : Use POCl3 in DMF at 100°C for selective substitution .
  • Amination : Employ ammonia/alkylamines in THF with catalytic Cu(I) to minimize side reactions .
    Reaction progress should be monitored via TLC (chloroform/methanol, 10:1) .

Q. How can in vitro/in vivo discrepancies in pharmacokinetic (PK) data be mitigated?

  • Apply physiologically based PK (PBPK) modeling to predict bioavailability .
  • Use microsomal stability assays to identify metabolic hotspots (e.g., cyclopentane ring oxidation) .
  • Modify the 6,7-dihydro-5H moiety to improve metabolic resistance (e.g., fluorination at C5) .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses of analogs?

  • Parallel synthesis : Screen reaction conditions (e.g., temperature, catalysts) using high-throughput platforms .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine functionalities to prevent undesired side reactions during cyclization .

Q. How can researchers validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Confirm compound binding to putative targets (e.g., kinases) .
  • CRISPR-Cas9 knockout models : Compare activity in target-deficient vs. wild-type cells .

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